![molecular formula C16H17NO B3155593 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 804430-58-8](/img/structure/B3155593.png)
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is a naturally occurring isoquinoline alkaloid that has been found in various plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Scientific Research Applications
Synthesis of Dopamine Antagonists
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied in the synthesis of 8-aryltetrahydroisoquinolines, serving as dopamine antagonists. These compounds, synthesized using aryloxazolines as key intermediates, have been evaluated for potential neuroleptic activity. However, their in vivo effectiveness as antipsychotic agents, compared to standard neuroleptic agents, was not substantiated (Ellefson et al., 1980).
Tetrahydroisoquinoline Synthesis
Research has delved into various aspects of 1,2,3,4-tetrahydroisoquinoline synthesis, including an improved synthesis method for 2-(m-methoxyphenyl)ethylamine, a key component. This synthesis process involves treating m-anisaldehyde with potassium cyanide and ethyl chloroformate, followed by specific reactions leading to the tetrahydroisoquinolines (Kashdan et al., 1982).
Synthesis of Tetrazolyl-substituted Azocines
1-(p-Methoxyphenyl)tetrazolyl-substituted 1,2,3,4-tetrahydroisoquinolines, when reacted with activated alkynes, form tetrazolyl-substituted azocines. This synthesis reveals complex pathways and highlights the chemical versatility of 1,2,3,4-tetrahydroisoquinoline derivatives (Titov et al., 2018).
Anticancer Agent Synthesis
1,2,3,4-Tetrahydroisoquinoline compounds have been explored as potential anticancer agents. These derivatives, part of the tetrahydroisoquinoline family of alkaloids, have been studied for their cytotoxic activities on various cancer cell lines, demonstrating potential as novel anticancer drugs (Redda et al., 2010).
Synthesis of Optically Active Derivatives
Optically active diaryl tetrahydroisoquinoline derivatives have been synthesized and structurally analyzed. These compounds are significant for stereocontrol in catalyst applications, with implications in chiral synthesis and pharmaceutical development (Naicker et al., 2011).
Diastereoselective Synthesis
Diastereoselective addition of chiral acetaldehyde acetals to various imines has been utilized in the asymmetric synthesis of 1-aryltetrahydroisoquinolines. This process is key in producing enantiomerically pure dihydroisoquinolines, which have relevance in medicinal chemistry (Wünsch & Nerdinger, 1999).
Synthesis of Antiarrhythmic Compounds
1-Nitrophenyl-6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinolines have been synthesized and studied for their antiarrhythmic properties. This research provides insights into the cardiovascular effects of tetrahydroisoquinoline derivatives (Markaryan et al., 2000).
properties
IUPAC Name |
1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-15-9-5-4-8-14(15)16-13-7-3-2-6-12(13)10-11-17-16/h2-9,16-17H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYWJYAVCVORST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=CC=CC=C3CCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.